N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
“N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester” is a complex organic compound. It contains a cyclopropylamino group, a phenoxyethylidene group, a hydrazinecarboxylic acid group, and a tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the tert-butyl ester group could undergo reactions such as deprotection . The hydrazine group could also participate in various reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds have been explored, demonstrating the preparation of complex structures through reactions involving hydrazine derivatives. For instance, the preparation and structural determination via X-ray diffraction of compounds such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine highlight the importance of hydrazine derivatives in synthesizing novel compounds with intricate crystal structures (Zou Xia, 2001).
Insecticidal Evaluation
- Novel N-oxalyl derivatives of tebufenozide, which include structures similar to the specified compound, have been synthesized and evaluated for their larvicidal activities. These studies indicate the potential of such compounds in developing more effective insecticides. Some of these derivatives exhibited higher larvicidal activities compared to existing compounds, underscoring the significance of structural modifications for enhanced biological activities (Chunhui Mao et al., 2004).
Mechanistic and Kinetic Studies
- Investigations into the mechanisms of chemical reactions involving hydrazine derivatives have been conducted, providing insights into reaction pathways and kinetic profiles. For example, the unexpected cleavage of C–S bonds during hydrazination of certain esters reveals complex reaction mechanisms and highlights the reactivity of hydrazine derivatives in organic synthesis (N. Nordin et al., 2016).
Applications in Organic Synthesis
- Hydrazine derivatives are integral in the synthesis of a wide range of compounds, including those with potential pharmaceutical applications. The development of new synthetic routes using these derivatives enables the creation of novel molecules with diverse biological activities. For instance, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from β-keto ester illustrates the versatility of hydrazine derivatives in organic synthesis (D. Kralj et al., 2011).
Fluorescent Sensor Development
- The chemical properties of hydrazine derivatives have been exploited in the development of fluorescent sensors. Research into hydroxypyrazole-based ligands, which can coordinate with metals such as Zn(II), demonstrates the potential of hydrazine derivatives in creating sensitive and selective sensors for metal ions. This application is particularly relevant in environmental monitoring and bioanalytical chemistry (M. Formica et al., 2018).
Mechanism of Action
Target of Action
It’s known that the compound is used as a key intermediate in the synthesis of azido acids , which suggests that its targets could be related to the biochemical pathways affected by these compounds.
Mode of Action
It’s known that the compound is involved in the steglich esterification process . In this process, the compound reacts with carboxylic acids to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Biochemical Pathways
The compound is involved in the Steglich Esterification process, a biochemical pathway that allows the conversion of sterically demanding and acid labile substrates . The compound’s involvement in this pathway suggests that it could affect downstream processes related to ester formation and breakdown.
Biochemical Analysis
Biochemical Properties
N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce cellular stress responses and affect cell viability over time.
Dosage Effects in Animal Models
The effects of N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins.
Subcellular Localization
N’-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester exhibits specific subcellular localization patterns . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound interacts with its intended molecular targets within the cell.
Properties
IUPAC Name |
tert-butyl N-[[N-cyclopropyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(20)19-18-14(17-12-9-10-12)11-21-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHCZXNOGZDLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CC1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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